CE(20:0)

Beschreibung

Eigenschaften

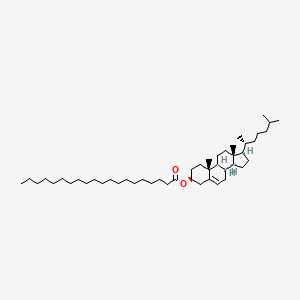

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H84O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h28,37-38,40-44H,7-27,29-36H2,1-6H3/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOVMGLZSOAHJY-JREUTYQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H84O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948611 | |

| Record name | Cholest-5-en-3-yl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2573-03-7 | |

| Record name | Cholesteryl arachidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2573-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl arachidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002573037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL ARACHIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAM383C5F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biological role of CE(20:0) in cellular metabolism.

An In-depth Technical Guide on the Biological Role of Cholesterol Esters, with a focus on CE(20:0), in Cellular Metabolism

Introduction

Cholesterol esters (CEs) are neutral lipids that represent a storage form of cholesterol within cells. They are synthesized by the esterification of cholesterol with a long-chain fatty acid. CE(20:0), specifically Cholesterol Arachidate, is a cholesterol ester containing arachidic acid, a 20-carbon saturated fatty acid. While the general biological roles of cholesterol esters are well-established, specific functions attributed solely to CE(20:0) are not extensively documented in current scientific literature. Therefore, this guide will focus on the well-understood roles of cholesterol esters as a class, with the understanding that CE(20:0) partakes in these general metabolic processes. This document will detail the metabolism of CEs, their function in cellular homeostasis, and their implication in disease, providing researchers, scientists, and drug development professionals with a comprehensive overview.

Cholesterol Ester Metabolism: Synthesis, Storage, and Hydrolysis

The cellular metabolism of cholesterol esters is a dynamic process involving their synthesis, storage in lipid droplets, and subsequent hydrolysis to release free cholesterol and fatty acids.

Synthesis of Cholesterol Esters

The primary enzyme responsible for the synthesis of intracellular cholesterol esters is Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions.

-

ACAT1 is ubiquitously expressed and is the primary isoform in most tissues, including macrophages, adrenal glands, and sebaceous glands. It is thought to be involved in maintaining cellular cholesterol homeostasis.

-

ACAT2 is predominantly found in the intestines and liver and is believed to play a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.

The synthesis reaction involves the transfer of a fatty acyl chain from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol, forming a cholesterol ester. The fatty acid composition of CEs can vary depending on the cell type and the availability of different fatty acyl-CoAs.

Storage in Lipid Droplets

Cholesterol esters are highly hydrophobic and are stored in the neutral lipid core of intracellular organelles called lipid droplets. These organelles serve as a reservoir for neutral lipids, protecting the cell from the lipotoxic effects of excess free cholesterol and fatty acids. The formation of lipid droplets is a regulated process that is crucial for cellular energy and lipid homeostasis.

Hydrolysis of Cholesterol Esters

The breakdown of stored cholesterol esters is catalyzed by neutral cholesterol ester hydrolases (NCEHs), also known as hormone-sensitive lipase (B570770) (HSL) in some tissues. This hydrolysis reaction releases free cholesterol and a fatty acid. The liberated free cholesterol can then be utilized by the cell for various purposes, including membrane synthesis, steroid hormone production, or efflux from the cell.

Biological Functions of Cholesterol Esters

The primary biological role of cholesterol esters is to serve as a storage depot for cholesterol. This storage function has several important implications for cellular physiology and pathophysiology.

-

Cellular Cholesterol Homeostasis: By converting excess free cholesterol into inert cholesterol esters, cells can prevent the cytotoxic effects of high levels of free cholesterol in cellular membranes.

-

Steroidogenesis: In steroidogenic tissues such as the adrenal glands and gonads, the hydrolysis of stored cholesterol esters provides the precursor cholesterol for the synthesis of steroid hormones.

-

Lipoprotein Metabolism: In the liver, cholesterol esters are packaged into very-low-density lipoproteins (VLDL) for transport to peripheral tissues. In the intestine, they are incorporated into chylomicrons.

-

Foam Cell Formation in Atherosclerosis: In pathological conditions such as atherosclerosis, the excessive accumulation of cholesterol esters within macrophages in the artery wall leads to the formation of "foam cells," a hallmark of atherosclerotic plaques.

Quantitative Data on Cholesterol Ester Composition

The relative abundance of different cholesterol ester species, including CE(20:0), can vary significantly between different cell types and tissues. The following table summarizes representative data on the fatty acid composition of cholesterol esters from various sources.

| Tissue/Cell Type | CE(16:0) | CE(18:0) | CE(18:1) | CE(18:2) | CE(20:4) | CE(20:0) | Reference |

| Human Plasma | 11.6% | 1.3% | 23.4% | 49.8% | 6.9% | Trace | |

| Mouse Liver | 10.2% | 2.5% | 25.1% | 50.3% | 8.1% | Not Detected | |

| Human Atherosclerotic Plaque | 14.5% | 2.1% | 45.3% | 30.2% | 4.5% | Trace |

Data are presented as a percentage of total cholesterol ester fatty acids. "Trace" or "Not Detected" indicates very low or no detectable levels of CE(20:0) in these particular analyses.

Experimental Protocols for Cholesterol Ester Analysis

The analysis of cholesterol esters typically involves lipid extraction, separation of lipid classes, and subsequent quantification.

Lipid Extraction

-

Homogenization: Homogenize tissue or cell samples in a suitable solvent, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v), to disrupt cellular membranes and solubilize lipids.

-

Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lipids will be retained in the lower chloroform phase.

-

Solvent Evaporation: Collect the chloroform phase and evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

Separation of Cholesterol Esters

-

Thin-Layer Chromatography (TLC): TLC is a common method for separating different lipid classes. The total lipid extract is spotted onto a silica (B1680970) gel plate, which is then developed in a solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v). The separated lipid spots can be visualized with a reagent like primuline (B81338) and identified by comparison to standards.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides better resolution and quantification. A normal-phase column can be used to separate neutral lipids, including cholesterol esters.

Quantification of Cholesterol Esters

-

Gas Chromatography (GC): After separation, the cholesterol ester fraction can be transmethylated to form fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by GC to determine the fatty acid composition of the cholesterol esters.

-

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the direct analysis and quantification of intact cholesterol ester species, providing information on both the cholesterol and fatty acid components.

Visualizing Cholesterol Ester Metabolism

The following diagrams illustrate the central pathways of cholesterol ester metabolism and a general workflow for their analysis.

Caption: Central pathway of intracellular cholesterol ester metabolism.

Caption: A generalized experimental workflow for cholesterol ester analysis.

Conclusion

Cholesterol esters, including CE(20:0), are integral to cellular lipid homeostasis. Their metabolism is tightly regulated to balance the storage and utilization of cholesterol. While the specific roles of individual cholesterol ester species like CE(20:0) are not well-defined, the general principles of cholesterol ester metabolism provide a framework for understanding their function. The accumulation of cholesterol esters is a key event in the pathogenesis of atherosclerosis, making the enzymes involved in their metabolism attractive targets for therapeutic intervention. Further research into the specific fatty acid composition of cholesterol esters in different physiological and pathological contexts may reveal more specialized roles for species such as CE(20:0).

The Synthesis of Cholesteryl Arachidate (CE(20:0)) in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl arachidate (B1238690) (CE(20:0)) is a cholesterol ester containing arachidic acid, a 20-carbon saturated fatty acid. Cholesteryl esters are crucial molecules for the transport and storage of cholesterol in a less toxic form than free cholesterol. The accumulation of specific cholesteryl esters has been implicated in various diseases, including atherosclerosis and certain metabolic disorders. Understanding the synthesis pathway of CE(20:0) is therefore of significant interest for researchers in lipid metabolism and drug development. This technical guide provides an in-depth overview of the core synthesis pathway of CE(20:0) in mammalian cells, detailing the enzymatic steps, relevant quantitative data, experimental protocols, and pathway visualizations.

The synthesis of CE(20:0) is a two-part process that occurs primarily in the endoplasmic reticulum. First, the 20-carbon fatty acid, arachidic acid (20:0), is synthesized through the fatty acid elongation pathway. Subsequently, this fatty acid, in its activated form (arachidoyl-CoA), is esterified to cholesterol by the action of acyl-CoA:cholesterol acyltransferases.

Part 1: Synthesis of Arachidic Acid (20:0) via Fatty Acid Elongation

The formation of arachidic acid from its shorter-chain precursor, stearic acid (18:0), is carried out by the fatty acid elongation system located in the endoplasmic reticulum. This is a cyclical process involving four key enzymatic reactions.

Key Enzymes and Reactions

The elongation of very-long-chain fatty acids (VLCFAs) involves a four-step cycle:

-

Condensation: This is the rate-limiting step, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). For the synthesis of saturated VLCFAs like arachidic acid, ELOVL1 is a key enzyme that condenses stearoyl-CoA (C18:0-CoA) with malonyl-CoA to form 3-keto-eicosanoyl-CoA (C20:0).[1]

-

Reduction: The 3-ketoacyl-CoA is then reduced to 3-hydroxyeicosanoyl-CoA by a 3-ketoacyl-CoA reductase (KAR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form trans-2,3-eicosenoyl-CoA.

-

Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond to yield arachidoyl-CoA (C20:0-CoA).

Quantitative Data: ELOVL1 Enzyme Kinetics

Precise kinetic parameters for human ELOVL1 with C18:0-CoA and C20:0-CoA as substrates are not extensively documented in the literature. However, studies on the substrate specificity of ELOVL isoforms provide valuable insights.

| Enzyme | Substrate | Product(s) | Relative Activity/Km/Vmax | Cell/Tissue Source |

| ELOVL1 | C18:0-CoA | C20:0-CoA, C22:0-CoA, C24:0-CoA, C26:0-CoA | ELOVL1 is a major elongase for C18:0-CoA in HeLa cells. It can further elongate the products.[1] | HeLa Cells |

| ELOVL1 | C20:0-CoA | C22:0-CoA, C24:0-CoA, C26:0-CoA | ELOVL1 efficiently elongates C20:0-CoA.[1] | Recombinant Human ELOVL1 |

| ELOVL7 | C18:0-CoA | 3-keto-eicosanoyl-CoA (C20) | Converts stearoyl-CoA and malonyl-CoA to the C20 product.[2] | Purified Human ELOVL7 |

Experimental Protocol: In Vitro Fatty Acid Elongation Assay

This protocol is adapted from studies on ELOVL activity.

Objective: To measure the elongation of a fatty acyl-CoA substrate (e.g., C18:0-CoA) by microsomal preparations containing ELOVL enzymes.

Materials:

-

Microsomal fraction isolated from cells or tissues expressing the ELOVL of interest.

-

[1-14C]malonyl-CoA (or other radiolabeled precursor).

-

Stearoyl-CoA (C18:0-CoA) or other fatty acyl-CoA substrate.

-

NADPH.

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Scintillation cocktail and vials.

-

Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate.

-

Add the microsomal protein to the reaction mixture and pre-incubate at 37°C.

-

Initiate the reaction by adding radiolabeled malonyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acyl-CoAs.

-

Acidify the mixture to protonate the free fatty acids.

-

Extract the fatty acids using an organic solvent (e.g., hexane).

-

Separate the fatty acid products by chain length using reverse-phase TLC.

-

Visualize the radiolabeled fatty acids by autoradiography and quantify the radioactivity in the corresponding spots using a scintillation counter.

Data Analysis: Calculate the specific activity of the elongase as nmol of malonyl-CoA incorporated into the elongated fatty acid per mg of microsomal protein per minute.

Part 2: Esterification of Cholesterol with Arachidoyl-CoA

Once arachidoyl-CoA is synthesized, it is esterified to cholesterol to form cholesteryl arachidate. This reaction is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs).

Key Enzymes and Reaction

There are two main isoforms of ACAT in mammals:

-

ACAT1 (SOAT1): Ubiquitously expressed in various tissues and is responsible for cholesterol esterification in most cells.[3]

-

ACAT2 (SOAT2): Primarily expressed in the liver and intestines, playing a key role in the assembly of lipoproteins.[3]

Both enzymes catalyze the following reaction:

Arachidoyl-CoA + Cholesterol → Cholesteryl Arachidate (CE(20:0)) + Coenzyme A

This reaction takes place on the cytosolic side of the endoplasmic reticulum membrane.

Quantitative Data: ACAT/SOAT Enzyme Kinetics and Cellular Concentrations

Specific kinetic data for ACAT1 and ACAT2 with arachidoyl-CoA as a substrate is limited, with most studies focusing on more common fatty acids like oleoyl-CoA.

| Enzyme | Substrate | Product | Relative Activity/Km/Vmax | Cell/Tissue Source |

| ACAT1 | Oleoyl-CoA | Cholesteryl Oleate | Preferred substrate over stearoyl-CoA.[3] | Recombinant Human ACAT1 |

| ACAT2 | Oleoyl-CoA | Cholesteryl Oleate | Efficiently esterifies cholesterol with oleoyl-CoA.[4] | Human Liver Microsomes |

| ACAT1/2 | Arachidonoyl-CoA (20:4) | Cholesteryl Arachidonate | ACAT1 shows a preference for oleoyl-CoA over arachidonoyl-CoA.[3] | Recombinant Human ACAT1 |

Cellular Concentrations of CE(20:0) and Precursors:

| Molecule | Concentration | Cell/Tissue Source |

| Cholesterol | ~5 mol% of total ER lipids (regulatory midpoint)[5] | Mammalian ER |

| Arachidoyl-CoA (C20:0-CoA) | Very-long-chain fatty acyl-CoAs (>C20) constitute <10% of total fatty acyl-CoAs in RAW264.7 cells, but >50% in MCF7 cells. | RAW264.7 and MCF7 cells |

| Cholesteryl Esters (Very-Long-Chain) | Detected in human plasma, with levels of some species being altered in diseases like Alzheimer's.[2] | Human Plasma |

Note: The cellular levels of specific very-long-chain fatty acyl-CoAs and their corresponding cholesteryl esters can vary significantly between cell types.

Experimental Protocol: In Vitro ACAT Activity Assay

This protocol is a generalized method based on common practices for measuring ACAT activity.

Objective: To determine the rate of cholesteryl ester formation from cholesterol and a specific acyl-CoA substrate.

Materials:

-

Microsomal preparations from cells or tissues of interest.

-

[14C]oleoyl-CoA or another radiolabeled fatty acyl-CoA.

-

Cholesterol.

-

Bovine serum albumin (BSA) to solubilize the fatty acyl-CoA.

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

TLC plates and solvent system (e.g., hexane:diethyl ether:acetic acid).

-

Scintillation counter.

Procedure:

-

Prepare a substrate mixture containing cholesterol and the radiolabeled acyl-CoA complexed with BSA in the assay buffer.

-

Add the microsomal protein to the substrate mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).

-

Extract the lipids.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the cholesteryl esters from other lipids.

-

Identify the cholesteryl ester spot (using a standard) and scrape it into a scintillation vial.

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

Data Analysis: Calculate the specific activity of ACAT as pmol of cholesteryl ester formed per mg of microsomal protein per minute.

Visualizations

CE(20:0) Synthesis Pathway

References

- 1. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACAT2 and human hepatic cholesterol metabolism: identification of important gender-related differences in normolipidemic, non-obese Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Cholesteryl Arachidonate (CE(20:4)) in Membrane Structure and Fluidity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth examination of the role of cholesteryl esters, with a specific focus on Cholesteryl Arachidonate (B1239269) (CE(20:4)), in the structure and fluidity of cellular membranes. It is important to clarify a key point of nomenclature: this document centers on Cholesteryl Arachidonate (CE(20:4)), the ester of cholesterol and the polyunsaturated arachidonic acid (20 carbons, four double bonds). This is distinct from Cholesteryl Arachidate (CE(20:0)), which contains the saturated arachidic acid. The vast majority of biological research, and thus the focus of this guide, concerns the unsaturated form, CE(20:4), due to its significant roles in lipid metabolism, signaling, and its impact on the biophysical properties of lipid assemblies.

Cholesteryl esters are highly hydrophobic molecules, primarily known as the storage form of cholesterol within cytosolic lipid droplets.[1] However, they are also present in cell membranes and lipoproteins, where they contribute to the regulation of membrane structure, lipid metabolism, and cellular signaling.[1] Understanding the influence of specific cholesteryl esters like CE(20:4) is critical for elucidating membrane-dependent cellular processes and for the development of therapeutics targeting lipid pathways.

The Dual Role of Cholesterol and Its Esters in Membrane Architecture

To understand the function of Cholesteryl Arachidonate, one must first appreciate the role of its parent molecule, cholesterol. Cholesterol is a crucial component of animal cell membranes, where it acts as a bidirectional regulator of fluidity.[2] At high temperatures, it restrains the movement of phospholipids (B1166683), decreasing fluidity and enhancing membrane stability; at low temperatures, it disrupts the tight packing of saturated fatty acids, preventing the membrane from becoming too rigid.[3][4] This modulation is essential for maintaining the membrane's integrity and facilitating the function of membrane proteins.[3][5]

Cholesteryl esters (CEs) are even more hydrophobic than cholesterol due to the replacement of the polar 3β-hydroxyl group with a fatty acyl chain. This structural change means that while cholesterol orients itself with its hydroxyl group near the aqueous interface, CEs tend to partition into the hydrophobic core of the lipid bilayer or are sequestered in lipid droplets.[1] The incorporation of CEs into a membrane can influence its physical properties, including thickness, permeability, and curvature.[1][6]

The arachidonate moiety of CE(20:4) is a 20-carbon polyunsaturated fatty acid, which introduces "kinks" into the chain. This contrasts sharply with saturated fatty acids, which are straight and pack tightly. The presence of these kinks is known to increase membrane fluidity.[2] Therefore, the effect of CE(20:4) on a membrane is a complex interplay between the rigid, ordering nature of the cholesterol steroid ring and the disordering, fluidizing effect of the polyunsaturated arachidonate tail.

Association with Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[7][8] These domains are thought to function as platforms for cellular signaling.[5][7] Notably, quantitative mass spectrometric analyses have revealed that lipid rafts are surprisingly enriched in plasmenylethanolamines containing arachidonic acid.[7][9][10] This enrichment suggests a structural or functional link between cholesterol-rich domains and arachidonic acid metabolism, highlighting a potential role for CE(20:4) in the dynamics and function of these critical signaling hubs.

Quantitative Analysis of Membrane Properties

The effects of cholesterol and its esters on membrane biophysics are quantified using various techniques. The data consistently show that cholesterol induces a unique "liquid-ordered" (Lo) phase in phospholipid membranes, distinct from the gel (solid-ordered) and liquid-disordered phases.

Table 1: Representative Quantitative Effects of Cholesterol on Dipalmitoylphosphatidylcholine (DPPC) Bilayers

| Parameter Measured | Method | Cholesterol Conc. (mol%) | Observation |

| Main Transition Temperature (Tm) | DSC | 0 → 30 | The sharp main transition of pure DPPC is broadened and can be eliminated, indicating the formation of a liquid-ordered phase without a cooperative melting transition.[11][12] For some lipids, Tm decreases with cholesterol.[13] |

| Transition Enthalpy (ΔH) | DSC | 0 → 25 | Progressively decreases with increasing cholesterol concentration, approaching zero at ~25 mol%, indicating reduced cooperativity of the phase transition.[13] |

| Membrane Bending Modulus (KC) | X-ray | 0 → 50 | Strongly increases in bilayers with saturated chains (like DPPC), indicating increased membrane stiffness. The effect is minimal in bilayers with two polyunsaturated chains.[14] |

| Acyl Chain Order Parameter (SCD) | NMR | 0 → 50 | Increases significantly, indicating that cholesterol induces a more ordered and extended conformation of the phospholipid acyl chains.[15][16] |

| Membrane Thickness (DHH) | X-ray | 0 → 50 | Increases as cholesterol straightens the phospholipid acyl chains.[6][14] |

Table 2: Comparative Properties of Different Cholesteryl Esters

| Cholesteryl Ester (CE) | Fatty Acyl Chain | Key Biophysical Finding |

| Cholesteryl Acetate (C2:0) | Saturated (Short) | Forms a stable monolayer and exhibits the condensing effect typical of cholesterol when mixed with lecithin.[17][18] |

| Cholesteryl Palmitate (C16:0) | Saturated (Long) | Not surface-active on its own; does not form stable monolayers at the air-water interface.[17][18] |

| Cholesteryl Stearate (C18:0) | Saturated (Long) | Similar to cholesteryl palmitate, not surface-active.[17][18] |

| Cholesteryl Linoleate (C18:2) | Polyunsaturated | Can form mixed monolayers with other lipids but is extruded from the interface into a bulk phase at moderate surface pressures, suggesting limited stable incorporation into the membrane surface.[17][18] |

| Cholesteryl Arachidonate (C20:4) | Polyunsaturated | Not surface-active on its own.[17][18] As a highly hydrophobic molecule, it is expected to reside in the membrane core, where its bulky, kinked tail would disrupt ordered packing and increase local fluidity. |

Note: Direct quantitative data on the specific effects of CE(20:4) within a lipid bilayer are sparse in the literature, reflecting its primary role as a storage molecule. The inferences are based on its chemical structure and the behavior of similar unsaturated cholesteryl esters.

Key Experimental Protocols

The study of membrane structure and fluidity relies on a suite of biophysical techniques. Below are summaries of the core methodologies.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure changes in heat flow associated with phase transitions in materials.[19] In membrane science, it provides information on the gel-to-liquid crystalline phase transition.

Methodology:

-

Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film (e.g., DPPC with a specific mol% of CE(20:4)) with a buffer solution and vortexing above the lipid's Tm.[13][20]

-

Calorimetric Scan: The lipid dispersion is sealed in a sample pan, and an identical pan with buffer only serves as a reference. The instrument heats both pans at a constant rate.[19]

-

Data Acquisition: The DSC measures the differential heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the lipid bilayer absorbs heat during the phase transition.

-

Analysis: The peak of the thermogram gives the transition temperature (Tm), and the area under the peak corresponds to the enthalpy (ΔH) of the transition.[19] The width of the peak indicates the cooperativity. The addition of molecules like cholesterol or its esters typically broadens the peak and reduces the enthalpy.[12]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly Deuterium (B1214612) (²H) NMR, is a powerful technique for determining the conformational order of lipid acyl chains within a membrane.

Methodology:

-

Isotopic Labeling: One of the lipids in the membrane preparation (e.g., a phospholipid) is synthesized with deuterium atoms at specific positions along its acyl chains.

-

Sample Preparation: A hydrated membrane sample is prepared, typically as multilamellar vesicles.

-

NMR Spectroscopy: The sample is placed in a strong magnetic field. The interaction of the deuterium nuclei with the local electric field gradient gives rise to a "quadrupolar splitting" in the NMR spectrum.

-

Data Analysis: The magnitude of this splitting is directly proportional to the orientational order parameter, SCD, which describes the time-averaged orientation and motional freedom of the C-²H bond vector relative to the membrane normal.[21][22] A larger splitting corresponds to a more ordered, less fluid membrane environment. The addition of cholesterol typically increases the SCD values for most carbons along the acyl chain.[22]

Fluorescence Spectroscopy

Fluorescence-based methods offer insights into the dynamic aspects of membrane fluidity, such as the lateral diffusion of membrane components.

Methodology (Fluorescence Recovery After Photobleaching - FRAP):

-

Probe Incorporation: A fluorescent lipid analog is incorporated at a low concentration into the membrane (e.g., a liposome (B1194612) or a live cell).

-

Initial Imaging: The uniformly fluorescent membrane is imaged using a confocal microscope.

-

Photobleaching: A high-intensity laser is focused on a small, defined region of the membrane, irreversibly bleaching the fluorophores in that spot.

-

Recovery Imaging: A time-lapse series of images is acquired at low laser intensity to monitor the recovery of fluorescence in the bleached spot as unbleached probes diffuse into it from the surrounding area.

-

Analysis: The rate and extent of fluorescence recovery are analyzed to calculate the lateral diffusion coefficient (D) of the fluorescent probe, providing a quantitative measure of membrane fluidity.[2]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to model the interactions and movements of atoms and molecules over time, providing a virtual microscope to observe membrane dynamics.[23]

Methodology:

-

System Setup: A model membrane is constructed in silico, defining the coordinates of all lipid molecules, CE(20:4), cholesterol, and surrounding water molecules.

-

Force Field Application: A force field (e.g., CHARMM36, GROMOS) is applied, which defines the potential energy landscape based on the positions of all atoms, governing their interactions (bonds, angles, electrostatic forces, etc.).[24]

-

Simulation: Newton's equations of motion are solved iteratively for every atom in the system over a series of very short time steps (femtoseconds), generating a trajectory of the membrane's dynamic behavior.[25]

-

Analysis: The resulting trajectory is analyzed to extract quantitative data on membrane properties such as bilayer thickness, area per lipid, acyl chain order parameters, and diffusion rates, which can be directly compared with experimental results.[6][26]

Signaling Pathways Involving Cholesteryl Arachidonate

Beyond its structural role, CE(20:4) is a critical storage depot for arachidonic acid (AA), a precursor to a large family of potent signaling molecules called eicosanoids (prostaglandins, thromboxanes, leukotrienes).[27]

Delivery via the LDL Receptor Pathway

Low-density lipoproteins (LDLs) are major carriers of cholesterol and cholesteryl esters in the bloodstream.[5] The LDL receptor pathway is a primary mechanism for cells to acquire these lipids, including CE(20:4).

This pathway demonstrates that LDL delivers esterified arachidonic acid to cells.[28] Once inside the lysosome, lysosomal acid lipase (B570770) hydrolyzes the cholesteryl ester, releasing both free cholesterol for membrane synthesis and free arachidonic acid, which can then be utilized by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to produce eicosanoids.[5][28][29]

Arachidonic Acid Cascade

The release of arachidonic acid from membrane phospholipids or from CE(20:4) initiates the arachidonic acid cascade, a critical inflammatory and signaling pathway.

References

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 2. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. cell biology - How does cholesterol affect the fluidity of a plasma membrane? - Biology Stack Exchange [biology.stackexchange.com]

- 5. Cholesterol - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. The challenge of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lipid rafts are enriched in arachidonic acid and plasmenylethanolamine and their composition is independent of caveolin-1 expression: a quantitative electrospray ionization/mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cholesterol Perturbs Lipid Bilayers Nonuniversally - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular simulations and NMR reveal how lipid fluctuations affect membrane mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Properties of cholesteryl esters in pure and mixed monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ucm.es [ucm.es]

- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 21. Different membrane order measurement techniques are not mutually consistent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Applications of Solid-State NMR Spectroscopy for the Study of Lipid Membranes with Polyphilic Guest (Macro)Molecules [mdpi.com]

- 23. ar5iv.labs.arxiv.org [ar5iv.labs.arxiv.org]

- 24. pubs.aip.org [pubs.aip.org]

- 25. escholarship.org [escholarship.org]

- 26. Cholesterol in model membranes. A molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]

- 28. The LDL receptor pathway delivers arachidonic acid for eicosanoid formation in cells stimulated by platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

Cholesteryl Arachidonate as a Potential Biomarker in Metabolic Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of specific biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Cholesteryl esters, the storage form of cholesterol, and their constituent fatty acids are increasingly recognized for their roles in the pathophysiology of these conditions. This technical guide explores the potential of a specific cholesteryl ester, cholesteryl arachidonate (B1239269), as a biomarker for metabolic diseases. While direct evidence specifically linking cholesteryl arachidonate to these conditions in human studies is currently limited, this document synthesizes the foundational knowledge on its components—cholesterol and arachidonic acid—and the analytical methods for its detection, providing a framework for future research.

Introduction

Cholesteryl arachidonate is an ester formed from cholesterol and arachidonic acid, a polyunsaturated omega-6 fatty acid. It is a component of lipoproteins and can accumulate in tissues, particularly in the formation of foam cells within atherosclerotic plaques.[1][2] Given the established links between dyslipidemia, inflammation, and metabolic diseases, cholesteryl arachidonate stands as a molecule of interest. This guide provides an in-depth look at the metabolic pathways involving its constituents, the methodologies for its quantification, and the current understanding of its potential role in metabolic dysregulation.

Quantitative Data on Related Analytes in Metabolic Diseases

Direct quantitative data for cholesteryl arachidonate in large patient cohorts with metabolic syndrome, obesity, T2DM, or NAFLD are not extensively available in the current literature. However, studies have consistently demonstrated alterations in the levels of its precursors and related lipid species in these conditions. The following table summarizes representative findings for total cholesterol, triglycerides, and arachidonic acid, which provide a basis for hypothesizing the potential alterations in cholesteryl arachidonate levels.

| Analyte | Disease State | Patient Population | Key Findings | Reference |

| Total Cholesterol | Non-alcoholic Fatty Liver Disease (NAFLD) | 1,913 T2DM patients | Inverse association with NAFLD risk in non-obese patients. | [3][4][5] |

| Triglycerides | Non-alcoholic Fatty Liver Disease (NAFLD) | 1,913 T2DM patients | Positively associated with NAFLD risk in both obese and non-obese patients. | [3][4][5] |

| Arachidonic Acid (Free) | Dyslipidemia | 965 individuals with hyperlipidemia | Plasma concentrations of free arachidonic acid were significantly associated with LDL-cholesterol, apolipoprotein B, and total cholesterol. | [2] |

| Arachidonic Acid Metabolites | Non-alcoholic Steatohepatitis (NASH) | 10 NAFL patients, 9 NASH patients, 10 controls | Plasma eicosanoid profiling, including arachidonic acid metabolites, could differentiate between NAFL and NASH. | [6] |

Experimental Protocols

The quantification of cholesteryl arachidonate and other cholesteryl esters in biological matrices requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Cholesteryl Ester Analysis

GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. For cholesteryl esters, a derivatization step is typically required to increase their volatility.

1. Sample Preparation (Lipid Extraction):

-

A common method is the Bligh and Dyer extraction.[7]

-

Homogenize tissue or plasma samples in a mixture of chloroform (B151607) and methanol.

-

Add water to induce phase separation. The lower organic phase, containing the lipids, is collected.

-

Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization:

-

To analyze the fatty acid components of cholesteryl esters, saponify the lipid extract using a strong base (e.g., KOH in methanol) to release the fatty acids.

-

For intact cholesteryl ester analysis, derivatization is necessary. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the hydroxyl group of cholesterol with a trimethylsilyl (B98337) (TMS) group.

3. GC-MS Analysis:

-

Column: A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: An oven temperature gradient is employed to separate the different cholesteryl esters based on their boiling points.

-

Mass Spectrometry: Electron ionization (EI) is often used to generate characteristic fragmentation patterns for identification and quantification. Selected ion monitoring (SIM) can be used to enhance sensitivity for specific cholesteryl esters.[8][9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Cholesteryl Ester Analysis

LC-MS is a powerful technique for the analysis of a wide range of lipids, including intact cholesteryl esters, without the need for derivatization.

1. Sample Preparation (Lipid Extraction):

-

Similar to GC-MS, a liquid-liquid extraction method like the Bligh and Dyer or a modified Folch method is used to extract lipids from the biological sample.[11][12]

2. Liquid Chromatography:

-

Column: A reverse-phase C18 column is commonly used for the separation of cholesteryl esters.

-

Mobile Phase: A gradient of solvents, typically a mixture of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or acetate, is used to elute the lipids.[12]

3. Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for cholesteryl esters.

-

Analysis: High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, are used for accurate mass measurements and identification. Tandem mass spectrometry (MS/MS) is employed for structural confirmation and quantification using methods like multiple reaction monitoring (MRM).[13][14]

Signaling Pathways and Biological Relationships

While a specific signaling pathway initiated by cholesteryl arachidonate is not well-defined, its components, cholesterol and arachidonic acid, are integral to numerous metabolic and inflammatory pathways.

Cholesterol Ester Metabolism and Foam Cell Formation

The accumulation of cholesteryl esters within macrophages is a hallmark of atherosclerosis, a common complication of metabolic diseases.[2] This process, known as foam cell formation, is a critical step in the development of atherosclerotic plaques.

Caption: Cholesterol ester accumulation in macrophages leading to foam cell formation.

Arachidonic Acid Metabolic Pathway

Arachidonic acid is a precursor to a variety of potent signaling molecules called eicosanoids, which are involved in inflammation and immune responses. Chronic low-grade inflammation is a key feature of metabolic diseases.

Caption: Major metabolic pathways of arachidonic acid leading to inflammatory mediators.

Experimental Workflow for Cholesteryl Ester Analysis

The following diagram illustrates a typical workflow for the analysis of cholesteryl esters from biological samples using LC-MS.

Caption: A typical workflow for the analysis of cholesteryl esters using LC-MS/MS.

Conclusion and Future Directions

While a direct role for cholesteryl arachidonate as a specific biomarker for metabolic diseases is yet to be firmly established through large-scale clinical studies, the foundational evidence strongly suggests its potential significance. The well-documented involvement of its constituent molecules, cholesterol and arachidonic acid, in the pathophysiology of metabolic syndrome, obesity, T2DM, and NAFLD provides a compelling rationale for further investigation.

Future research should focus on:

-

Targeted Quantitative Studies: Conducting large cohort studies to specifically quantify cholesteryl arachidonate levels in patients with metabolic diseases and correlating these levels with disease severity and progression.

-

Mechanistic Studies: Elucidating the specific enzymatic pathways and signaling cascades that are influenced by changes in cholesteryl arachidonate concentrations.

-

Biomarker Validation: Assessing the diagnostic and prognostic utility of cholesteryl arachidonate, potentially in combination with other lipid species, for the early detection and risk stratification of metabolic diseases.

The analytical methodologies detailed in this guide provide the necessary tools for researchers to pursue these critical areas of investigation. A deeper understanding of the role of cholesteryl arachidonate holds the promise of uncovering new therapeutic targets and improving the management of metabolic diseases.

References

- 1. Lipidomics unveils the complexity of the lipidome in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Arachidonic acid is associated with dyslipidemia and cholesterol-related lipoprotein metabolism signatures [frontiersin.org]

- 3. Associations of lipid parameters with non-alcoholic fatty liver disease in type 2 diabetic patients according to obesity status and metabolic goal achievement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Associations of lipid parameters with non-alcoholic fatty liver disease in type 2 diabetic patients according to obesity status and metabolic goal achievement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. The Arachidonic Acid Metabolome Serves as a Conserved Regulator of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. biorxiv.org [biorxiv.org]

- 13. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Discovery and History of Cholesteryl Ester Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the esterified form of cholesterol, are central to the transport and storage of cholesterol in the body. Their discovery and the elucidation of their metabolic pathways have been pivotal in understanding lipid metabolism and the pathophysiology of various diseases, most notably atherosclerosis. This technical guide provides a comprehensive overview of the key milestones, experimental methodologies, and quantitative data that have shaped our understanding of cholesteryl ester research, from its nascent stages in the 19th century to the molecular discoveries that continue to drive therapeutic innovation today.

Early Discoveries: From Observation to a Novel Lipid Class

The story of cholesteryl ester research begins with the initial identification of cholesterol itself. In 1769, François Poulletier de la Salle first isolated cholesterol from gallstones.[1] It was later in 1815 that Michel Eugène Chevreul named the substance "cholesterine."[2] The crucial step towards understanding cholesterol's esterified form came in 1871 , when Aleksandr P. Borodin , a notable chemist and composer, first isolated and described cholesterol esters.[3] This marked the formal discovery of a new class of lipids.

Early 20th-century research laid the groundwork for connecting cholesterol and its esters to disease. In a landmark 1913 study, Nikolai Anitschkow demonstrated that feeding rabbits a high-cholesterol diet induced atherosclerotic lesions.[4] Anitschkow's work was foundational to the "lipid hypothesis" of atherosclerosis. Subsequent analysis of these lesions revealed a significant accumulation of lipids, with a substantial portion being cholesteryl esters. In 1910, Adolf Windaus had already shown that atheromatous lesions contained significantly more esterified cholesterol than healthy arterial walls.[5] These early observational and experimental findings highlighted the importance of understanding the mechanisms governing cholesteryl ester metabolism.

The Enzymatic Machinery of Cholesteryl Ester Synthesis: The Discovery of LCAT and ACAT

The mid-20th century saw a shift from observational studies to the biochemical exploration of cholesteryl ester synthesis. This era was marked by the discovery of the two key enzymes responsible for cholesterol esterification: Lecithin:cholesterol acyltransferase (LCAT) and Acyl-CoA:cholesterol acyltransferase (ACAT).

Lecithin:Cholesterol Acyltransferase (LCAT): The Plasma Esterifying Enzyme

In 1935, Sperry observed that free cholesterol in human plasma became esterified upon incubation at 37°C, an effect that was nullified by heat, suggesting an enzymatic process. However, it was not until 1962 that John Glomset identified and characterized the enzyme responsible, naming it Lecithin:cholesterol acyltransferase (LCAT) . Glomset's work established that LCAT is the primary enzyme responsible for the formation of cholesteryl esters in plasma, primarily on the surface of high-density lipoproteins (HDL).

Further research by Glomset and others, particularly through the study of patients with familial LCAT deficiency, solidified the enzyme's role in HDL maturation and reverse cholesterol transport.[6][7] These patients exhibited very low levels of plasma cholesteryl esters, providing strong evidence for LCAT's physiological significance.[8]

Acyl-CoA:Cholesterol Acyltransferase (ACAT): The Intracellular Esterifying Enzyme

While LCAT governs cholesterol esterification in the plasma, a separate mechanism was suspected to operate within cells. The definitive identification of the intracellular enzyme, Acyl-CoA:cholesterol acyltransferase (ACAT) , was the result of pioneering work by T.Y. Chang and his laboratory. Starting in the late 1980s, Chang's group utilized a clever approach involving mutant Chinese hamster ovary (CHO) cells that were deficient in ACAT activity.[9][10][11] Through genetic complementation and biochemical purification, they were able to isolate and clone the gene encoding ACAT1.[11] Their research revealed that ACAT is an integral membrane protein located in the endoplasmic reticulum and is responsible for esterifying excess intracellular cholesterol for storage in lipid droplets.[9][10]

Experimental Protocols: A Historical Perspective

The advancement of cholesteryl ester research has been intrinsically linked to the development of new experimental techniques. This section details some of the key historical and foundational methodologies used to isolate, quantify, and characterize cholesteryl esters and the enzymes that metabolize them.

Lipid Extraction and Separation

The foundational methods for lipid extraction from biological samples were developed in the mid-20th century and remain influential.

-

Folch Method (1957): This classic method utilizes a chloroform (B151607):methanol (2:1, v/v) mixture to extract total lipids from tissues. The addition of a salt solution results in a biphasic system, with the lower chloroform phase containing the lipids.

-

Bligh and Dyer Method (1959): A modification of the Folch method, this technique uses a different ratio of chloroform:methanol:water to create a single-phase system for extraction, which is then converted to a two-phase system for separation.

Once extracted, the separation of cholesteryl esters from other lipid classes was historically achieved using:

-

Thin-Layer Chromatography (TLC): This technique, widely adopted in the 1960s, uses a stationary phase (typically silica (B1680970) gel on a glass plate) and a mobile phase (a solvent mixture) to separate lipids based on their polarity. Cholesteryl esters, being highly nonpolar, migrate near the solvent front, allowing for their separation from more polar lipids like free cholesterol and phospholipids. A common solvent system for this separation is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[12]

-

Gas Chromatography (GC): In the 1980s, capillary gas chromatography became a powerful tool for the analysis of cholesteryl esters.[13] This method allows for the separation of different cholesteryl ester species based on the fatty acid chain length and degree of saturation.

In Vitro Enzyme Assays

The characterization of LCAT and ACAT activity relied on the development of robust in vitro assays.

-

LCAT Activity Assay (Stokke-Norum Method): A widely used historical method for measuring LCAT activity in plasma.

-

Substrate Preparation: Radiolabeled cholesterol ([¹⁴C]-cholesterol) is equilibrated with a patient's plasma or isolated lipoproteins.

-

Incubation: The plasma sample is incubated at 37°C for a defined period.

-

Lipid Extraction: Lipids are extracted using a chloroform:methanol mixture.

-

Separation and Quantification: The cholesteryl esters are separated from free cholesterol using thin-layer chromatography. The radioactivity in the cholesteryl ester spot is then quantified by scintillation counting to determine the rate of esterification.[14]

-

-

ACAT Activity Assay (Radiolabeled Oleic Acid): A common method for measuring ACAT activity in cell or tissue homogenates.

-

Enzyme Source: Microsomes are prepared from cells or tissues to enrich for the endoplasmic reticulum where ACAT is located.

-

Substrate Addition: The microsomal preparation is incubated with a radiolabeled fatty acid, typically [¹⁴C]oleic acid, complexed to coenzyme A to form [¹⁴C]oleoyl-CoA.

-

Reaction Initiation: The reaction is initiated by the addition of a source of cholesterol, often provided in a detergent solution to facilitate its delivery to the enzyme.

-

Lipid Extraction and Analysis: After incubation at 37°C, the lipids are extracted, and the newly synthesized radiolabeled cholesteryl esters are separated by TLC and quantified by scintillation counting.[15]

-

Quantitative Data from Seminal Studies

The following tables summarize key quantitative findings from foundational studies in cholesteryl ester research, providing a snapshot of the data that shaped the field.

Table 1: Plasma Lipids in Familial LCAT Deficiency

| Lipid Component | Normal Plasma (mg/100 ml) | Familial LCAT Deficiency Plasma (mg/100 ml) |

| Total Cholesterol | 150 - 250 | 100 - 200 |

| Free Cholesterol | 40 - 60 | 80 - 150 |

| Cholesteryl Esters | 110 - 190 | 5 - 20 |

| Phospholipids | 150 - 250 | 100 - 200 |

| Triglycerides | 50 - 150 | 100 - 400 |

Data adapted from studies by Glomset, Norum, and colleagues on patients with familial LCAT deficiency, highlighting the dramatic reduction in plasma cholesteryl esters in the absence of LCAT activity.[6][7]

Table 2: ACAT Activity in Cultured Cells

| Cell Type | Condition | ACAT Activity (pmol/min/mg protein) |

| Normal Human Fibroblasts | Standard Culture | 10 - 20 |

| Normal Human Fibroblasts | Cholesterol-Enriched Medium | 50 - 100 |

| ACAT-Deficient CHO Cells | Standard Culture | < 1 |

Illustrative data based on the pioneering work of T.Y. Chang's laboratory, demonstrating the inducible nature of ACAT activity in response to cholesterol loading and the lack of activity in their mutant cell lines.

Key Signaling and Metabolic Pathways

The discovery of LCAT and ACAT allowed for the elucidation of the major pathways of cholesteryl ester metabolism. These pathways are critical for maintaining cholesterol homeostasis.

The LCAT-Mediated Reverse Cholesterol Transport Pathway

LCAT plays a crucial role in the reverse cholesterol transport pathway, where excess cholesterol from peripheral tissues is returned to the liver for excretion.

Caption: LCAT's role in reverse cholesterol transport.

The ACAT-Mediated Intracellular Cholesterol Esterification Pathway

ACAT is central to the management of intracellular cholesterol levels, preventing the toxic accumulation of free cholesterol by converting it into inert cholesteryl esters for storage.

Caption: ACAT's role in intracellular cholesterol storage.

Conclusion and Future Directions

The journey of cholesteryl ester research, from Borodin's initial discovery to the detailed molecular understanding of LCAT and ACAT, exemplifies the progression of biomedical science. These foundational discoveries have not only illuminated the intricate pathways of lipid metabolism but have also provided the basis for the development of therapeutic strategies aimed at mitigating cardiovascular disease. The ongoing investigation into the regulation of these pathways, the role of other related proteins like cholesteryl ester transfer protein (CETP), and the development of specific inhibitors for enzymes like ACAT continue to be active and promising areas of research for drug development professionals. A thorough understanding of this rich history is essential for any scientist working to build upon this legacy and develop the next generation of therapies for lipid-related disorders.

References

- 1. A brief history of lipid and lipoprotein measurements and their contribution to clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History | Cyberlipid [cyberlipid.gerli.com]

- 3. Celebrating 100 years of the term ‘lipid’ [asbmb.org]

- 4. In celebration of the 100th anniversary of the lipid hypothesis of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nikolai N. Anichkov and His Theory of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma lipoproteins in familial lecithin: cholesterol acyltransferase deficiency: physical and chemical studies of low and high density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma lipoproteins in familial lecithin: cholesterol acyltransferase deficiency: lipid composition and reactivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NOVEL LCAT-BASED THERAPEUTIC APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ta Yuan Chang | Molecular & Cell Biology [graduate.dartmouth.edu]

- 10. T.Y. and Cathy Chang's Laboratory :: Current Research Projects [geiselmed.dartmouth.edu]

- 11. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 12. researchgate.net [researchgate.net]

- 13. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acyl-coenzyme A: cholesterol acyltransferase assay: silica gel column separation of reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cholesteryl Arachidate (CE(20:0)) in Atherosclerotic Plaque Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease of the arterial wall, is the primary underlying cause of cardiovascular events such as myocardial infarction and stroke. A key pathological feature of atherosclerosis is the accumulation of lipids within the arterial intima, leading to the formation of atherosclerotic plaques. Cholesteryl esters (CEs), the esterified form of cholesterol, are the most abundant lipid class found in these plaques, and their composition is known to differ between stable and unstable lesions.

While the role of total cholesterol in atherosclerosis is well-established, the specific contributions of individual cholesteryl ester species to disease progression remain an area of active investigation. This technical guide focuses on a specific saturated cholesteryl ester, cholesteryl arachidate (B1238690) (CE(20:0)), which is formed from the esterification of cholesterol with arachidic acid, a 20-carbon saturated fatty acid.

Recent advances in lipidomics have enabled the detailed analysis of the lipid composition of atherosclerotic plaques, revealing the presence and differential regulation of a wide array of CE species, including CE(20:0). Understanding the precise role of CE(20:0) in plaque formation and stability is crucial for the development of novel diagnostic and therapeutic strategies for atherosclerosis.

This guide provides a comprehensive overview of the current knowledge regarding the involvement of CE(20:0) in atherosclerosis. It covers the biochemical properties of CE(20:0), quantitative data on its presence in atherosclerotic plaques, its role in macrophage foam cell formation, potential signaling pathways, and detailed experimental protocols for its study.

Biochemical Profile of Cholesteryl Arachidate (CE(20:0))

Cholesteryl arachidate is a highly nonpolar lipid that is a major storage form of cholesterol in cells and is a component of lipoproteins. Its structure consists of a cholesterol molecule linked to arachidic acid (20:0) via an ester bond. Due to its hydrophobic nature, CE(20:0) is primarily found within intracellular lipid droplets or the core of lipoprotein particles.

| Property | Value | Reference |

| Molecular Formula | C47H84O2 | --INVALID-LINK-- |

| Molecular Weight | 681.2 g/mol | --INVALID-LINK-- |

| Synonyms | Cholesteryl eicosanoate, CE(20:0) | --INVALID-LINK-- |

| Physical Description | White to off-white solid | --INVALID-LINK-- |

| Solubility | Insoluble in water, soluble in organic solvents | --INVALID-LINK-- |

Quantitative Analysis of CE(20:0) in Atherosclerotic Plaques

Lipidomic studies have provided quantitative insights into the distribution of CE(20:0) in the context of atherosclerosis. These studies consistently show an enrichment of CEs in atherosclerotic plaques compared to healthy arterial tissue. The relative abundance of specific CE species, including CE(20:0), can vary depending on the stage and stability of the plaque.

| Tissue/Condition Comparison | Finding for CE(20:0) | Reference |

| Atherosclerotic Plaques vs. Control Arteries | The average content of total cholesteryl esters is significantly higher in plaques compared to control arteries. While specific fold-enrichment for CE(20:0) is not always detailed, it is consistently identified as a component of the plaque's cholesteryl ester pool. | [1] |

| Stable vs. Unstable Plaques | Some studies suggest that the relative contribution of certain saturated and monounsaturated CEs, including CE(20:0), may differ between stable and unstable plaque regions. One study reported that CE(20:0) is among the CEs more abundant in unstable plaques.[2] However, another study found its relative contribution to be lower in unstable compared to stable regions, although the difference was not statistically significant in that particular study.[1] | [1][2] |

| Plasma Levels in Cardiovascular Disease | While direct correlation of plasma CE(20:0) with atherosclerosis is not definitively established, studies have shown alterations in the plasma profile of various CE species in patients with coronary artery disease. | [3] |

The Macrophage and CE(20:0): A Central Role in Foam Cell Formation

The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerosis. This process is driven by the uptake of modified lipoproteins and the subsequent esterification of free cholesterol into cholesteryl esters, which are then stored in cytoplasmic lipid droplets. The enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1), is the key enzyme responsible for this intracellular esterification process.

Experimental Workflow: In Vitro Macrophage Foam Cell Formation

Studying the formation of foam cells in a controlled laboratory setting is crucial to understanding the cellular mechanisms of atherosclerosis. The following workflow outlines a typical experiment to induce and analyze macrophage foam cell formation.

Potential Pro-inflammatory Signaling of CE(20:0) Precursors

While direct signaling pathways for CE(20:0) have not been fully elucidated, there is evidence that its fatty acid component, arachidic acid, as a saturated fatty acid, can contribute to the inflammatory environment within the atherosclerotic plaque. Saturated fatty acids are known to act as damage-associated molecular patterns (DAMPs) that can activate Toll-like receptor 4 (TLR4), a key innate immune receptor expressed on macrophages.

Activation of the TLR4 signaling cascade by saturated fatty acids leads to the recruitment of adaptor proteins such as MyD88, ultimately resulting in the activation of the transcription factor NF-κB.[4] NF-κB then translocates to the nucleus and promotes the expression of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, which are all key players in the progression of atherosclerosis.[4]

Experimental Protocols for Studying CE(20:0) in Atherosclerosis

Protocol 1: Lipid Extraction from Arterial Tissue for CE(20:0) Analysis

This protocol is based on the widely used Folch method for total lipid extraction.

Materials:

-

Arterial tissue (fresh or frozen)

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., CE(17:0) or d7-labeled CE(20:0))

-

Homogenizer (e.g., Dounce or bead-based)

-

Centrifuge

Procedure:

-

Weigh the arterial tissue sample (typically 10-50 mg).

-

Wash the tissue with ice-cold PBS to remove any blood.

-

Add the tissue to a homogenizer tube with a known volume of PBS.

-

Spike the sample with a known amount of internal standard.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Add 20 volumes of chloroform:methanol (2:1, v/v) to the homogenate.

-

Vortex vigorously for 2 minutes.

-

Agitate for 20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a known volume of a suitable solvent (e.g., isopropanol) for LC-MS analysis.

Protocol 2: Quantification of CE(20:0) by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the analysis of CE(20:0) using a reverse-phase LC-MS/MS system.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

C18 reverse-phase column.

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions (Example):

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute the nonpolar CEs.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 40-50 °C.

MS Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.

-

MRM Transition for CE(20:0): Precursor ion [M+NH4]+ (m/z 698.7) -> Product ion (m/z 369.3, corresponding to the cholesterol backbone).

-

Data Analysis: Quantify CE(20:0) by comparing its peak area to that of the internal standard.

Protocol 3: Macrophage Cholesterol Efflux Assay using Stable Isotopes

This protocol allows for the measurement of cholesterol efflux from macrophages to acceptors like HDL, providing insights into reverse cholesterol transport.

Materials:

-

Macrophages (e.g., J774 or primary human monocyte-derived macrophages).

-

d7-cholesterol.

-

ACAT inhibitor (to prevent re-esterification of the labeled cholesterol).

-

Bovine serum albumin (BSA).

-

Cholesterol acceptors (e.g., HDL, apoA-I).

-

Cell culture medium (e.g., DMEM).

Procedure:

-

Labeling: Incubate macrophages with d7-cholesterol and an ACAT inhibitor in serum-free medium for 24 hours to label the intracellular cholesterol pools.

-

Equilibration: Wash the cells and incubate in serum-free medium containing BSA for 18-24 hours to allow the label to equilibrate within the cellular cholesterol pools.

-

Efflux: Replace the medium with fresh serum-free medium containing the cholesterol acceptor (e.g., HDL). Incubate for a defined period (e.g., 4-24 hours).

-

Sample Collection: Collect the culture medium and lyse the cells.

-

Lipid Extraction and Analysis: Extract lipids from both the medium and the cell lysate as described in Protocol 1.

-

Quantification: Quantify the amount of d7-cholesterol in the medium and cell lysate by LC-MS.

-

Calculation: Calculate the percentage of cholesterol efflux as: (d7-cholesterol in medium) / (d7-cholesterol in medium + d7-cholesterol in cells) x 100.

Protocol 4: Conceptual Synthesis of Labeled CE(20:0)

Conceptual Steps:

-

Obtain Labeled Arachidic Acid: Commercially source radiolabeled (e.g., 14C or 3H) or fluorescently tagged (e.g., BODIPY-labeled) arachidic acid.

-

Activation of Arachidic Acid: Convert the labeled arachidic acid to a more reactive form, such as an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

-

Esterification Reaction: React the activated labeled arachidic acid with cholesterol in the presence of a suitable catalyst (e.g., 4-dimethylaminopyridine, DMAP) and an appropriate solvent.

-

Purification: Purify the resulting labeled CE(20:0) from the reaction mixture using techniques such as column chromatography or thin-layer chromatography (TLC).

-

Characterization: Confirm the identity and purity of the synthesized labeled CE(20:0) using mass spectrometry and/or NMR spectroscopy.

Future Directions and Conclusion

The study of individual lipid species in the context of atherosclerosis is a rapidly evolving field. While the presence of CE(20:0) in atherosclerotic plaques is established, its precise role in the pathophysiology of the disease requires further investigation.

Key areas for future research include:

-

Elucidation of Specific Signaling Pathways: Investigating whether CE(20:0) itself can directly activate intracellular signaling pathways in macrophages, endothelial cells, or smooth muscle cells.

-

Role in Plaque Stability: Determining the specific contribution of CE(20:0) accumulation to the stability or instability of atherosclerotic plaques. This could involve correlating CE(20:0) levels with features of plaque vulnerability, such as the size of the necrotic core and the thickness of the fibrous cap.

-

Development of Specific Tools: The synthesis of high-quality labeled CE(20:0) will be instrumental for detailed studies of its uptake, trafficking, and metabolism in relevant cell types. Furthermore, the development of specific inhibitors for the enzymes involved in the synthesis of CE(20:0) could provide valuable tools for functional studies.

References

- 1. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in macrophage immune regulation of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Analysis of Cholesteryl Arachidate (CE(20:0)): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl arachidate (B1238690) (CE(20:0)) is a cholesteryl ester derived from the esterification of cholesterol with arachidic acid, a 20-carbon saturated fatty acid. As a member of the broader class of cholesteryl esters, CE(20:0) plays a role in the transport and storage of cholesterol within the body. While not as abundant as other cholesteryl esters, such as those containing oleic or linoleic acid, the presence and concentration of CE(20:0) in various tissues and its potential dietary sources are of growing interest in lipidomic research and may have implications for metabolic health and disease. This technical guide provides a comprehensive overview of the natural occurrence of CE(20:0) in foods and tissues, details on experimental protocols for its quantification, and a look into its metabolic context.

Quantitative Occurrence of CE(20:0) in Tissues

The quantification of CE(20:0) in biological samples is typically achieved through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The following tables summarize the reported concentrations of CE(20:0) in various human tissues. It is important to note that concentrations can vary based on factors such as age, sex, diet, and health status.

Table 1: Concentration of CE(20:0) in Human Plasma/Serum

| Sample Type | Condition | Mean Concentration (Relative Abundance) | Notes |

| Plasma | Alzheimer's Disease (AD) Patients | 0.0048 (Arbitrary Units) | |

| Plasma | Healthy Controls | 0.0072 (Arbitrary Units) | |

| Serum | Type 2 Diabetes Mellitus (T2DM) Patients | Significantly higher than controls | Positively correlated with total cholesterol and triglycerides.[1] |

| Serum | Healthy Volunteers | Lower than T2DM patients |

Table 2: Concentration of CE(20:0) in Human Tissues

| Tissue | Condition | Key Findings |

| Brain (Caudate and Putamen) | Huntington's Disease | CE(20:0) is one of the dominant cholesteryl ester species. |

| Lung | Normal Tissue | Present in detectable amounts. |